REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1I)[CH:11]=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC>[Cu]I.CN(C=O)C>[CH:4]1[N:3]2[C:2]([CH2:6][O:7][C:8]3[CH:9]=[C:10]([CH:11]=[O:12])[CH:13]=[CH:14][C:15]=32)=[N:1][CH:5]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
127.7 mg
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)COC=1C=C(C=O)C=CC1I
|
Name
|
cesium carbonate
|
Quantity
|
267 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
copper(I) iodide
|
Quantity
|
27.8 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
vial was purged with Argon 3 times
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
purified on reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CN=C2COC3=C(N21)C=CC(=C3)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.124 mmol | |
AMOUNT: MASS | 24.8 mg | |
YIELD: PERCENTYIELD | 31.8% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |